

# Crystal Structure Analysis of 2-(1H-benzimidazol-2-yl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: Phenol, 2-(1H-benzimidazol-2-yl)-

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This technical guide provides an in-depth analysis of the crystal structure of 2-(1H-benzimidazol-2-yl)phenol, a molecule of significant interest in medicinal chemistry due to the diverse biological activities associated with benzimidazole derivatives. This document outlines the experimental procedures for its synthesis and crystallization, presents a detailed summary of its crystallographic data, and discusses the key intermolecular interactions that govern its solid-state architecture.

## Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of several important pharmaceuticals. Their versatile pharmacological profile has led to their investigation as potential therapeutic agents for a range of diseases. The compound 2-(1H-benzimidazol-2-yl)phenol is a notable example, and understanding its three-dimensional structure at the atomic level is crucial for elucidating its structure-activity relationships and for the rational design of new, more potent analogues. This guide summarizes the findings from its single-crystal X-ray diffraction analysis.<sup>[1][2][3]</sup>

## Experimental Protocols

### Synthesis of 2-(1H-benzimidazol-2-yl)phenol<sup>[1][2]</sup>

The synthesis of the title compound was achieved through the condensation reaction of o-phenylenediamine and 2-hydroxybenzaldehyde.

Procedure:

- o-Phenylenediamine (1.6 g, 15 mmol) was dissolved in ethanol (10 ml).
- 2-Hydroxybenzaldehyde (1.6 g, 15 mmol) and ammonium acetate (3 g) were added to the solution.
- The reaction mixture was maintained at a temperature of 353 K for approximately 1 hour and then refluxed for 48 hours.
- Following reflux, the mixture was extracted with dichloromethane.
- The resulting solid was purified by column chromatography using benzene as the eluent.
- The final product was obtained with a yield of 60% (1.89 g).

## Crystallization[1][2]

Single crystals of 2-(1H-benzimidazol-2-yl)phenol suitable for X-ray diffraction studies were obtained by the slow evaporation method.

Procedure:

- The purified compound was dissolved in a 9:1 mixture of benzene and ethyl acetate.
- The solution was allowed to evaporate slowly over a period of two days.
- This process yielded crystals of suitable quality for X-ray analysis.

## X-ray Data Collection and Structure Refinement[1][2]

The crystallographic data were collected using an Agilent Xcalibur Eos Gemini diffractometer with Mo K $\alpha$  radiation at a temperature of 293 K.[1][2] The structure was solved using SIR2011 and refined with SHELXL2013.[1]

## Data Presentation

The crystal structure of 2-(1H-benzimidazol-2-yl)phenol has been determined to be in the monoclinic space group P21/c.[2] The key crystallographic and refinement data are

summarized in the tables below.

**Table 1: Crystal Data and Structure Refinement Details**

Parameter	Value
Chemical Formula	C <sub>13</sub> H <sub>10</sub> N <sub>2</sub> O
Formula Weight (M <sub>r</sub> )	210.23
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	16.864 (4)
b (Å)	4.7431 (8)
c (Å)	12.952 (2)
β (°)	102.34 (2)
Volume (V) (Å <sup>3</sup> )	1012.1 (3)
Z	4
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature (K)	293
Absorption Coefficient (μ) (mm <sup>-1</sup> )	0.09
Crystal Size (mm)	0.30 × 0.30 × 0.25
Measured Reflections	4073
Independent Reflections	2338
R <sub>int</sub>	0.037
R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	0.067
wR(F <sup>2</sup> )	0.131
Goodness-of-fit (S)	1.03

**Table 2: Hydrogen Bond Geometry (Å, °)**

D—H...A	D—H	H...A	D...A	D—H...A
N1—H1...O26 <sup>i</sup>	0.91 (2)	1.96 (3)	2.851 (3)	169 (2)
O26—H26...N3	0.82	1.81	2.551 (3)	150

Symmetry code:  
(i) x, -1+y, z

## Structural Analysis and Interactions

The molecule of 2-(1H-benzimidazol-2-yl)phenol is essentially planar.<sup>[1][2][3]</sup> The dihedral angle between the imidazole ring and its attached benzene ring is a mere 0.37 (13)°.<sup>[1][3]</sup>

## Intramolecular Hydrogen Bonding

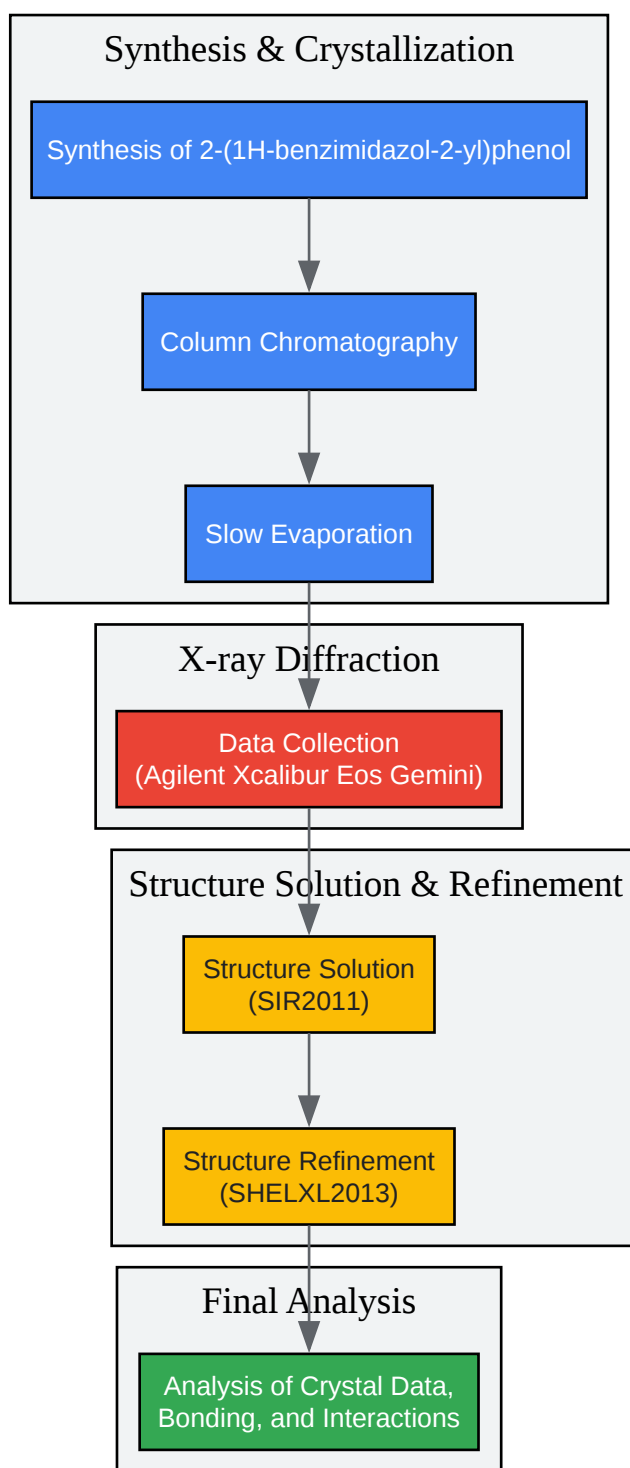
A significant feature of the molecular structure is an intramolecular O—H...N hydrogen bond, which forms an S(6) ring motif.<sup>[1][2][3]</sup> This interaction contributes to the planarity of the molecule.

## Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules are linked into chains along the<sup>[1]</sup> direction via intermolecular N—H...O hydrogen bonds.<sup>[1][2][3]</sup> The crystal packing is further stabilized by  $\pi$ – $\pi$  stacking interactions involving the imidazole and benzene rings, with centroid-centroid distances ranging from 3.6106 (17) to 3.6668 (17) Å.<sup>[1][2][3]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of 2-(1H-benzimidazol-2-yl)phenol.



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Caption: Experimental workflow for the crystal structure analysis.

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